![molecular formula C20H22N2O3 B2809822 2-ethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide CAS No. 954626-96-1](/img/structure/B2809822.png)
2-ethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide
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Description
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Stereochemistry and Pharmacological Profile Improvement
The stereochemistry of phenylpiracetam and its methyl derivative, closely related to the structural family of 2-ethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide, has been studied for its potential to improve pharmacological profiles. The research focuses on enantiomerically pure compounds providing evidence of a direct relationship between the configuration of stereocenters and the biological properties of respective enantiomers. This implies that the manipulation of stereochemistry in compounds like 2-ethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide could lead to the development of more effective pharmaceutical agents with enhanced activity and reduced side effects (Veinberg et al., 2015).
Environmental Impact and Degradation Pathways
The environmental fate, degradation pathways, and potential ecological impact of similar chemical structures have been reviewed, providing insight into the persistence and transformation of these compounds in natural systems. Studies have identified biodegradation pathways and the presence of related compounds in various environmental matrices, indicating the importance of understanding the environmental behavior of such chemicals for assessing their ecological risk and designing environmentally benign alternatives (Thornton et al., 2020).
Synthetic Routes and Chemical Transformations
The synthesis, chemical transformations, and potential applications of compounds within the same family as 2-ethoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide have been explored, highlighting their role as intermediates in the production of various pharmacologically active molecules. This demonstrates the chemical versatility and utility of such compounds in the development of new therapeutic agents and in the study of biochemical pathways (Farooq & Ngaini, 2019).
Pharmacological Activities and Mechanisms
A comprehensive review of the pharmacological activities and mechanisms of action of related compounds has provided evidence of their potential in treating various diseases and conditions. This includes neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. Such studies are crucial for identifying new therapeutic targets and understanding the molecular basis of the pharmacological effects of these compounds (Zhang et al., 2015).
properties
IUPAC Name |
2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-25-18-11-7-6-10-17(18)20(24)21-13-15-12-19(23)22(14-15)16-8-4-3-5-9-16/h3-11,15H,2,12-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGRBVWTPCVKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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